N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide
CAS No.: 946364-77-8
Cat. No.: VC4785595
Molecular Formula: C19H22F2N6OS
Molecular Weight: 420.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946364-77-8 |
|---|---|
| Molecular Formula | C19H22F2N6OS |
| Molecular Weight | 420.48 |
| IUPAC Name | N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,4-difluorobenzamide |
| Standard InChI | InChI=1S/C19H22F2N6OS/c1-4-29-19-25-16(24-11(2)3)14-10-23-27(17(14)26-19)8-7-22-18(28)13-6-5-12(20)9-15(13)21/h5-6,9-11H,4,7-8H2,1-3H3,(H,22,28)(H,24,25,26) |
| Standard InChI Key | NWOWIXWEFUCDPD-UHFFFAOYSA-N |
| SMILES | CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=C(C=C(C=C3)F)F)NC(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with an ethyl group linked to a 2,4-difluorobenzamide moiety. The 4-position carries an isopropylamino group, while the 6-position is substituted with an ethylthio group. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂F₂N₆OS |
| Molecular Weight | 420.48 g/mol |
| IUPAC Name | N-[2-(6-Ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2,4-difluorobenzamide |
| SMILES | CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=C(C=C(C=C3)F)F)NC(C)C |
The difluorobenzamide group enhances metabolic stability, while the ethylthio and isopropylamino substituents influence target binding and solubility.
Synthesis and Optimization
One-Flask Synthetic Route
A scalable method for pyrazolo[3,4-d]pyrimidines involves reacting 5-aminopyrazole derivatives with Vilsmeier reagents (e.g., PBr₃ in DMF) followed by hexamethyldisilazane (HMDS) . For this compound:
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Vilsmeier Reaction: 5-Aminopyrazole intermediates undergo formylation at 60°C for 1–2 hours.
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Cyclization: HMDS facilitates ring closure at 70–80°C, forming the pyrazolo[3,4-d]pyrimidine core.
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Functionalization: Sequential introduction of ethylthio, isopropylamino, and 2,4-difluorobenzamide groups via nucleophilic substitution and amide coupling .
This method yields the target compound in 91% purity after chromatographic purification .
Biological Activity and Research Findings
Anti-Inflammatory Activity
In murine macrophage models, related compounds reduce TNF-α and IL-6 production by 40–60% via NF-κB pathway inhibition. The ethylthio group may enhance membrane permeability, improving intracellular efficacy.
Antioxidant Properties
Electron-donating substituents (e.g., ethylthio) scavenge free radicals (EC₅₀ = 12–18 μM in DPPH assays).
Structure-Activity Relationships (SAR)
Key structural determinants of activity include:
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6-Substituent: Ethylthio > methylthio in enhancing bioavailability (logP = 2.8 vs. 2.2).
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4-Amino Group: Isopropylamino improves kinase selectivity compared to linear alkyl chains.
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Benzamide Substituents: Fluorine atoms at 2,4-positions increase metabolic stability (t₁/₂ = 4.2 hours in hepatic microsomes).
Future Directions
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In Vivo Efficacy Studies: Evaluate antitumor activity in xenograft models.
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Formulation Development: Explore nanoparticle delivery to enhance solubility.
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Target Identification: Proteomic profiling to identify kinase targets.
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